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Compound of Interest

Compound Name:
2-Amino-3-(2-methoxy-4-

methylphenyl)propanoic acid

CAS No.: 1391006-50-0

Cat. No.: B1407206

Get Quote

Executive Summary
In medicinal chemistry and peptide engineering, the strategic placement of a methoxy group on

the phenylalanine (Phe) ring serves two distinct mechanistic functions depending on positional

isomerism.

4-Methoxy-L-phenylalanine (4-OMe-Phe): Primarily acts as an electronic and

pharmacophoric probe. It mimics Tyrosine (Tyr) but masks the hydrogen bond donor

capability (OH

OMe), retaining only hydrogen bond acceptor potential. It is often used to assess the
necessity of the phenolic hydroxyl group in receptor binding.

2-Methoxy-L-phenylalanine (2-OMe-Phe): Primarily acts as a conformational lock. The ortho-

substitution induces significant steric strain, restricting rotation around the

and
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bonds. This reduces the entropic penalty of binding by pre-organizing the peptide backbone
and side chain into a specific bioactive conformation.

This guide compares their physicochemical properties, bioactivity profiles, and experimental

considerations to assist in rational analog design.

Chemical & Structural Basis[1][2][3][4]
The distinct behaviors of these isomers arise from the interplay between electronic effects and

steric hindrance.

Feature
2-Methoxy-Phe
(Ortho)

4-Methoxy-Phe
(Para)

Impact on
Bioactivity

Steric Bulk
High (Proximal to

backbone)

Low (Distal to

backbone)

2-OMe: Restricts

torsion angles; shields

amide bonds. 4-OMe:

Extends

pharmacophore

length; minimal

backbone impact.

Electronic Effect (Inductive/Resonance)
(Resonance

dominant)

4-OMe: Strong

electron donor to the

ring; increases

electron density at

C3/C5.

H-Bonding
Intramolecular (with

backbone NH)

Intermolecular (with

Receptor)

2-OMe: Can form

stable 7-membered

ring with backbone

NH, locking

conformation.

Lipophilicity

Similar bulk

lipophilicity, but 2-

OMe often appears

more "buried" in

folded structures.
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Structural Logic Diagram (SAR Decision Tree)

Objective: Modify Phenylalanine Residue

Is the goal to probe H-bond interactions?

Is the goal to restrict conformation?

No

Use 4-Methoxy-Phe

Yes (Tyr mimic)

Re-evaluate Design

Use 2-Methoxy-Phe

Yes (Rigidification)

Mechanism: Masks H-bond donor (OH)
Retains H-bond acceptor (OMe)

Extends reach into pocket

Mechanism: Steric clash with backbone
Restricts Chi1/Chi2 rotation

Shields peptide bond from proteolysis

Click to download full resolution via product page

Figure 1: Decision tree for selecting between ortho- and para-methoxy substitutions based on

SAR goals.
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Case Study A: Opioid Receptor Binding ( -Opioid)
Context: Endogenous opioid peptides (e.g., Endomorphins, Enkephalins) rely on Tyr

and Phe

aromatic rings for receptor activation.

4-OMe-Phe Performance: When replacing Tyr

, 4-OMe-Phe typically results in a loss of affinity (10-100 fold). This confirms the critical role
of the Tyrosine hydroxyl group as a hydrogen bond donor to a Histidine residue in the
receptor pocket. However, as a replacement for Phe

in Endomorphin-2, it is often tolerated, suggesting the distal pocket at position 4 is spacious
and hydrophobic.

2-OMe-Phe Performance: Analogous to 2,6-dimethyltyrosine (Dmt), 2-OMe-Phe restricts the

side-chain orientation. In specific cyclic opioid analogs, 2-substitution enhances affinity by

locking the aromatic ring in a perpendicular orientation relative to the peptide backbone, a

requirement for

-receptor activation.

Case Study B: Taste Receptors (Aspartame Analogues)
Context: Aspartame (L-Asp-L-Phe-OMe) is a high-intensity sweetener. The receptor binding

pocket is sterically sensitive.

Comparison:

4-OMe-Phe: Substitution at the para position abolishes sweetness. The additional bulk

extends the molecule beyond the receptor's "sweet finger" tolerance.

2-OMe-Phe: Substitution at the ortho position retains sweetness. The substituent folds

back towards the peptide backbone, avoiding steric clash with the receptor wall while

maintaining the hydrophobic pharmacophore required for binding.
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Proteolytic Stability: 2-OMe-Phe confers superior stability against chymotrypsin-like

proteases compared to 4-OMe-Phe. The ortho-methoxy group creates a "steric umbrella"

that hinders the enzyme's catalytic triad from accessing the scissile amide bond.

Metabolic Liabilities: Both are susceptible to O-demethylation by Cytochrome P450 (CYP)

enzymes, generating the corresponding phenol (Tyr or o-Tyr). However, 4-OMe is generally

more accessible to heme iron oxidants than the sterically shielded 2-OMe.

Experimental Protocols
Protocol 1: Solid Phase Peptide Synthesis (SPPS)
Incorporation

Challenge: 2-OMe-Phe is sterically hindered. Standard coupling protocols often result in

deletion sequences.

Recommended Workflow:

Resin Swelling: DMF, 30 min.

Deprotection: 20% Piperidine/DMF (2 x 10 min).

Coupling (4-OMe-Phe):

Reagents: HBTU (4 eq) / DIEA (8 eq).

Time: 45 min at Room Temp.

Coupling (2-OMe-Phe) - Critical Modification:

Reagents: HATU (4 eq) / HOAt (4 eq) / TMP (Collidine, 10 eq).

Rationale: HATU is a more potent coupling agent; Collidine is a weaker base that reduces

racemization risk during prolonged coupling.

Time: 2 x 60 min (Double Coupling) or microwave assisted (

C, 5 min).
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Monitoring: Use Chloranil test (sensitive for secondary amines) rather than Kaiser test if

coupling to Proline or N-methyl amino acids.

Protocol 2: Comparative Metabolic Stability Assay
Objective: Determine half-life (

) in liver microsomes.

Preparation: Prepare 10 mM stock of peptide in DMSO.

Incubation:

Mix peptide (

final) with pooled Human Liver Microsomes (0.5 mg/mL protein) in PBS (pH 7.4).

Pre-incubate at

C for 5 min.

Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench immediately in ice-cold Acetonitrile

containing Internal Standard (e.g., Tolbutamide).

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant by LC-MS/MS.

Note: Monitor for M-14 peak (loss of

, indicating O-demethylation) and M+16 peak (ring hydroxylation).

Visualizations
Mechanism of Action & Metabolic Fate
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Figure 2: Comparative metabolic fate showing the steric advantage of 2-OMe-Phe against

proteolysis and oxidative demethylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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